Zelquistinel

Übersicht

Beschreibung

Zelquistinel (AGN-241751/GATE-251) is a novel, orally bioavailable N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator (PAM) under clinical development for major depressive disorder (MDD) and neuropsychiatric conditions. It acts via a unique binding site on the NMDAR complex, independent of the glycine/D-serine co-agonist site, to enhance synaptic plasticity and NMDAR-mediated currents . Preclinical studies demonstrate rapid (within 1 hour) and sustained (up to 2 weeks) antidepressant effects in rodent models, achieved through long-term potentiation (LTP) enhancement in the medial prefrontal cortex (mPFC) and hippocampus .

Key Pharmacological Features:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GATE-251 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core and the introduction of functional groups necessary for N-methyl-D-aspartate receptor modulation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of GATE-251 follows similar synthetic routes but on a larger scale. The process involves batch or continuous flow reactors to ensure consistent quality and scalability. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: GATE-251 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in stärker oxidierte Zustände.

Reduktion: Reduktion von funktionellen Gruppen in weniger oxidierte Zustände.

Substitution: Ersatz von funktionellen Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.

Reduktion: Zu den gebräuchlichen Reduktionsmitteln gehören Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogenide und Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in GATE-251 vorhanden sind, und von den angewendeten Reaktionsbedingungen. Zum Beispiel kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Major Depressive Disorder (MDD)

Zelquistinel is primarily being developed as a treatment for major depressive disorder. Recent studies have shown that:

- Rapid Action : A single oral dose of this compound can produce antidepressant-like effects within one hour, lasting over a week .

- Efficacy : In a Phase 2a exploratory study involving 251 patients, this compound demonstrated statistically significant improvements in depression scores compared to placebo .

- Safety Profile : Unlike traditional NMDAR antagonists, this compound does not induce common side effects such as sedation or motor impairment .

The following table summarizes key findings from clinical trials related to MDD:

| Study Type | Sample Size | Dose (mg) | Key Findings |

|---|---|---|---|

| Phase 2a Exploratory | 251 | 10 | Statistically significant improvement on MADRS |

| Preclinical Studies | Varies | 0.1-100 | Rapid and sustained antidepressant-like effects |

| Pharmacokinetics Study | Rodents | N/A | High bioavailability and CNS exposure |

Autism Spectrum Disorders (ASD)

Recent research has also explored this compound's potential in treating symptoms associated with autism spectrum disorders. Findings include:

- Behavioral Improvements : In multiple mouse models of ASD, this compound significantly reduced social and behavioral symptoms when administered at varying doses. Notably, a daily dose of 100 µg/kg over 18 days resulted in complete resolution of symptoms in some models .

- Long-lasting Effects : Behavioral improvements were observed to persist even after drug withdrawal, suggesting potential neuroplastic changes induced by the treatment .

The following table summarizes the findings from studies on ASD:

| Model Type | Dose (µg/kg) | Treatment Duration (days) | Key Findings |

|---|---|---|---|

| Genetic Models | 100 | 18 | Complete resolution of behavioral symptoms |

| Environmental Models | Varies | N/A | Significant reduction in social deficits |

Clinical Trials

This compound is currently undergoing clinical trials to further evaluate its efficacy and safety in humans. A planned Phase II study aims to assess its impact on depression scores using the Hamilton Depression Rating Scale . This trial will involve approximately 160 subjects and will compare two dosing levels (6 mg and 10 mg) against placebo.

Preclinical Studies

Preclinical studies have established a robust pharmacological profile for this compound. For instance, studies conducted on rodents demonstrated that administration of this compound led to enhanced synaptic plasticity and improved behavioral outcomes in depression models .

Wirkmechanismus

GATE-251 acts through a unique binding site on the N-methyl-D-aspartate receptor, independent of the glycine site, to modulate receptor activity and enhance N-methyl-D-aspartate receptor-mediated synaptic plasticity. This modulation leads to rapid and sustained antidepressant effects by improving synaptic transmission and plasticity .

Vergleich Mit ähnlichen Verbindungen

Zelquistinel belongs to a class of NMDAR modulators termed "Stinels." Below is a detailed comparison with other NMDAR-targeting compounds:

This compound vs. Rapastinel (GLYX-13)

Key Findings:

- This compound’s oral bioavailability and 1,000-fold higher potency compared to Rapastinel address critical limitations of peptide-based Stinels .

- Unlike Rapastinel, this compound’s effects persist for weeks post-dose due to metaplasticity (long-term synaptic remodeling) .

This compound vs. Apimostinel (NRX-1074)

Key Findings:

- This compound’s small-molecule structure enables oral dosing, whereas Apimostinel requires IV administration .

- Both compounds enhance EEG biomarkers of NMDAR activation, but this compound’s oral formulation offers greater practicality for chronic use .

This compound vs. Ketamine

Key Findings:

- This compound avoids ketamine’s dose-limiting side effects by enhancing, rather than blocking, NMDAR function .

- Both induce rapid antidepressant effects, but this compound’s sustained LTP modulation may provide longer-lasting benefits .

This compound vs. D-Cycloserine

Key Findings:

- D-cycloserine’s efficacy is constrained by tachyphylaxis (tolerance), whereas this compound’s novel mechanism avoids this .

Biologische Aktivität

Zelquistinel, also known by its developmental codes GATE-251 and AGN-241751, is an investigational small-molecule drug primarily being developed for the treatment of major depressive disorder (MDD). This compound acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR), showcasing a unique mechanism of action that enhances synaptic plasticity and has implications for various neurological disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

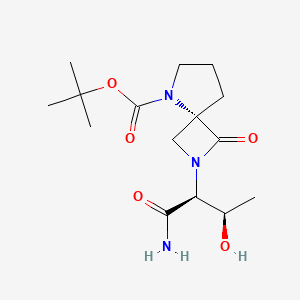

Chemical Profile

- Chemical Formula : C₁₅H₂₅N₃O₅

- Molar Mass : 327.381 g/mol

- Structure : this compound features a spirocyclic structure that distinguishes it from other NMDA receptor modulators.

This compound functions primarily as an allosteric modulator of NMDARs. This modulation occurs at a unique binding site distinct from the glycine site, enhancing calcium ion influx in neurons upon receptor activation. This process is crucial for synaptic plasticity, which is believed to play a significant role in mood regulation and cognitive function. The compound's ability to positively modulate NMDARs leads to increased synaptic plasticity through mechanisms such as long-term potentiation (LTP) .

Key Biological Activities

-

Antidepressant Effects :

- This compound has demonstrated rapid and sustained antidepressant-like effects in preclinical models. Studies have shown that following a single oral dose (0.1–100 µg/kg), it produces significant improvements in depression-related behaviors in rodents .

- It enhances activity-dependent long-term synaptic plasticity, crucial for its therapeutic effects against MDD .

-

Anti-Proliferative Properties :

- Research indicates that this compound exhibits anti-proliferative effects on various cancer cell lines, including breast, prostate, and skin cancers. The proposed mechanism involves modulation of cell cycle progression and induction of apoptosis .

- Neuroprotective Effects :

Pharmacokinetics

This compound is characterized by high oral bioavailability and dose-proportional plasma exposure. Following administration, it achieves significant concentrations in the brain and cerebrospinal fluid, correlating with its antidepressant-like activity . The pharmacokinetic profile suggests a favorable safety and tolerability profile compared to traditional NMDAR antagonists, lacking common side effects such as sedation or motor impairment .

Comparative Analysis with Other NMDA Modulators

| Compound | Mechanism of Action | Oral Bioavailability | Potency Comparison | Safety Profile |

|---|---|---|---|---|

| This compound | Allosteric modulation of NMDARs | High | 1000-fold greater than Rapastinel | Lacks sedative effects |

| Rapastinel | Positive modulation of NMDARs | Moderate | Baseline | Sedative effects present |

| Ketamine | Non-competitive antagonist | Low | High | Sedative effects present |

Case Studies & Research Findings

A series of studies have been conducted to evaluate the efficacy and safety of this compound:

-

Preclinical Models :

- In rodent models, this compound produced rapid antidepressant-like effects within one hour post-administration, with sustained effects lasting over seven days .

- It was shown to inhibit phencyclidine-induced hyperlocomotion without affecting motor performance in rotarod tests, indicating a favorable safety profile .

- Potential Applications :

Q & A

Basic Research Questions

Q. What is the proposed mechanism of action for Zelquistinel’s rapid antidepressant effects?

this compound acts as a novel NMDA receptor (NMDAR) allosteric modulator, enhancing activity-dependent synaptic plasticity (long-term potentiation, LTP) in hippocampal and medial prefrontal cortex (mPFC) circuits. It binds to a unique NMDAR site, increasing receptor function without inducing sedation or motor impairment . Methodological Insight: To validate this, researchers use calcium imaging in cortical neurons and electrophysiological LTP assays in brain slices, comparing pre- and post-treatment synaptic responses .

Q. Which experimental models are most relevant for studying this compound’s efficacy?

Key models include:

- Forced Swim Test (FST) in rats for acute antidepressant-like effects.

- Chronic Social Defeat Stress (CSDS) in mice for sustained efficacy.

- In vitro hippocampal/mPFC slices for synaptic plasticity measurements. These models require rigorous control of dosing (0.1–100 µg/kg, oral) and timing (effects observed within 1 hour, lasting >7 days) .

Q. What pharmacokinetic parameters support this compound’s oral bioavailability?

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response relationships?

In vitro studies show an inverted-U dose-response curve (e.g., 60–250 nM enhances LTP, but 500 nM has no effect). Methodological Recommendations:

- Use non-linear regression models to analyze synaptic plasticity data.

- Validate in vivo with dose-ranging studies (e.g., 10–300 µg/kg) and monitor plasma/brain concentration ratios to avoid supra-therapeutic doses .

Q. What experimental protocols are critical for measuring synaptic plasticity changes post-Zelquistinel?

- Slice Preparation : Acute brain slices from rodents, maintained in artificial cerebrospinal fluid.

- Theta-Burst Stimulation (TBS) : Apply 3–5 TBS trains at 20-minute intervals to induce LTP.

- Electrophysiological Recording : Measure field excitatory postsynaptic potentials (fEPSPs) pre/post-treatment. Key Finding: A single oral dose (300 µg/kg) enhances LTP magnitude for >2 weeks in hippocampus/mPFC .

Q. How can translational EEG biomarkers improve clinical trial design for this compound?

Phase 1b studies use quantitative EEG to confirm target engagement (e.g., NMDAR activation signatures). Researchers should:

- Align preclinical EEG patterns (e.g., gamma oscillations) with human biomarkers.

- Design Phase 2 trials with stratified dosing based on EEG correlates of synaptic plasticity .

Q. What methodologies are recommended for safety profiling of NMDAR modulators like this compound?

- Rotarod Test : Assess motor coordination (no impairment observed at therapeutic doses).

- Benzodiazepine Challenge : Evaluate reversal of NMDAR antagonist side effects.

- Plasma Half-Life Monitoring : Ensure rapid clearance (t½ = 1.21–2.06 hours in rats) to avoid accumulation .

Q. How do chronic stress models inform this compound’s long-term efficacy?

In CSDS mice, administer this compound once weekly and measure:

- Social interaction time (week 1–4 post-treatment).

- Corticosterone levels to assess HPA axis normalization. Outcome: Sustained efficacy correlates with persistent LTP enhancement .

Q. What statistical approaches address variability in this compound’s metaplasticity effects?

- Use mixed-effects models to account for inter-animal variability in LTP measurements.

- Apply Kruskal-Wallis tests for non-parametric dose-response analysis (e.g., Figure 3D in ).

Q. How does this compound compare mechanistically to other NMDAR-targeting antidepressants?

Eigenschaften

IUPAC Name |

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAPCYNTEPGBNJ-FTGAXOIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2151842-64-5 | |

| Record name | Zelquistinel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELQUISTINEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.